molecular formula C19H20N2O7 B11027086 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycylglycine

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycylglycine

Cat. No.: B11027086
M. Wt: 388.4 g/mol
InChI Key: AJQFKLQQVFZXOW-UHFFFAOYSA-N
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Description

2-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via a Friedel-Crafts alkylation reaction.

    Oxidation: The chromene core is then oxidized to introduce the oxo group at the 4-position.

    Acetylation: The chromene derivative is acetylated to introduce the acetoxy group.

    Amidation: The acetoxy group is converted to an amide through a reaction with an amine.

    Final Coupling: The final product is obtained by coupling the amide derivative with acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s chromene core is of interest due to its potential antioxidant and anti-inflammatory properties. It is often studied for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as photoactive polymers and smart materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of 2-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, such as scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-8-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID: Similar structure but with a different substitution pattern.

    2-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of 2-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

2-[[2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H20N2O7/c1-10-5-13(27-9-16(23)20-7-15(22)21-8-17(24)25)18-11-3-2-4-12(11)19(26)28-14(18)6-10/h5-6H,2-4,7-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)

InChI Key

AJQFKLQQVFZXOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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